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Compound of Interest

Compound Name: Z-D-tyrosine

Cat. No.: B15598380

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of N-
benzyloxycarbonyl-D-tyrosine (Z-D-tyrosine), a protected form of the amino acid D-tyrosine.
The benzyloxycarbonyl (Z) group is a common protecting group in peptide synthesis, making
the characterization of Z-D-tyrosine crucial for quality control and process monitoring in drug
development. This document outlines the expected data from Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) analysis, along with detailed experimental
protocols.

Data Presentation

The following tables summarize the expected quantitative data from the spectroscopic analysis
of Z-D-tyrosine. Due to the limited availability of published spectral data specifically for Z-D-
tyrosine, data from the closely related L-enantiomer, N-benzyloxycarbonyl-L-tyrosine, and the
parent compound, D-tyrosine, are included for reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: *H NMR Spectroscopic Data
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Proton Assignment

Expected Chemical Shift (d)
in ppm (Z-L-Tyrosine in
DMSO-de)

Expected Chemical Shift (d)
in ppm (D-Tyrosine in D20)
[1]

Aromatic (CeH5)

7.30-7.40 (m, 5H)

Aromatic (CeHa)

7.05 (d, 2H), 6.65 (d, 2H)

~7.19 (d), ~6.89 (d)

NH ~7.8 (d)

o-CH 4.1-4.2 (m, 1H) ~3.93 (t)

B-CH2 2.8-3.0 (m, 2H) ~3.20 (dd), ~3.05 (dd)
CHz (Benzyloxy) 5.0 (s, 2H)

OH (Phenolic) ~9.2 (s)

COOH ~12.7 (s)

Note: Chemical shifts are highly dependent on the solvent and concentration.

Table 2: 3C NMR Spectroscopic Data

Carbon Assignment

Expected Chemical Shift (d)
in ppm (Z-L-Tyrosine)

Expected Chemical Shift (d)
in ppm (D-Tyrosine)[2]

C=0 (Carboxyl) ~173 ~172.6

C=0 (Carbamate) ~156

Aromatic (C-OH) ~156 ~156.4
Aromatic (C-CHz) ~128 ~126.8
Aromatic (CeHs) ~137, ~128.5, ~127.8

Aromatic (CH) ~130, ~115 ~132, ~117.2
CHz (Benzyloxy) ~65

a-CH ~57 ~55.4

B-CH:2 ~37 ~35.9
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Note: Chemical shifts are highly dependent on the solvent and concentration.

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data

Functional Group

Expected Wavenumber
(cm~1) (Z-L-Tyrosine)

Expected Wavenumber
(cm~1) (D-Tyrosine)[3]

O-H Stretch (Carboxylic Acid)

3300-2500 (broad)

3200-2500 (broad)

O-H Stretch (Phenol) ~3400 ~3300
N-H Stretch (Amide) ~3300

C-H Stretch (Aromatic) 3100-3000 3100-3000
C-H Stretch (Aliphatic) 3000-2850 3000-2850
C=0 Stretch (Carboxylic Acid) ~1710 ~1680
C=0 Stretch (Carbamate) ~1690

N-H Bend (Amide) ~1530

C=C Stretch (Aromatic) 1600-1450 1600-1450

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

Expected m/z (D-Tyrosine)

lon Expected m/z (Z-D-Tyrosine) (4]

[M+H]* 316.12 182.08
[M+Na]* 338.10 204.06
[M-H]~ 314.11 180.07

Fragment ions

[M-C7H7]*, [M-CO2]*, etc.

[M-HCOOH]*, [M-NHs]*, etc.
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Note: The molecular weight of Z-D-tyrosine (C17H17NOs) is 315.32 g/mol . The molecular
weight of D-tyrosine (CoH11NOs) is 181.19 g/mol .[4][5]

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra to confirm the chemical structure of Z-D-tyrosine.
Methodology:
e Sample Preparation:

o Dissolve 5-10 mg of Z-D-tyrosine in approximately 0.7 mL of a deuterated solvent (e.g.,
DMSO-ds, CDCIs, or MeOD). The choice of solvent will depend on the solubility of the
compound and the desired resolution of exchangeable protons (e.g., -OH, -NH).

o Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical
shift referencing (& = 0.00 ppm).

o Transfer the solution to a clean, dry 5 mm NMR tube.
e Instrument Parameters (*H NMR):

o Spectrometer: 400 MHz or higher field strength NMR spectrometer.

o

Pulse Sequence: Standard single-pulse sequence.

[¢]

Acquisition Time: 2-4 seconds.

[e]

Relaxation Delay: 1-5 seconds.

[e]

Number of Scans: 16-64, depending on the sample concentration.

o

Spectral Width: -2 to 14 ppm.
e Instrument Parameters (33C NMR):

o Spectrometer: 100 MHz or higher.
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[e]

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).

o

Acquisition Time: 1-2 seconds.

[¢]

Relaxation Delay: 2-5 seconds.

[¢]

Number of Scans: 1024-4096, due to the low natural abundance of 13C.

[e]

Spectral Width: 0-220 ppm.

» Data Processing:

o Apply Fourier transformation to the acquired free induction decay (FID).

o

Phase correct the spectrum.

Perform baseline correction.

[¢]

[e]

Integrate the signals in the *H NMR spectrum.

Reference the chemical shifts to the internal standard.

[e]

Infrared (IR) Spectroscopy

Obijective: To identify the functional groups present in Z-D-tyrosine.
Methodology (KBr Pellet Method):
e Sample Preparation:

o Thoroughly grind 1-2 mg of Z-D-tyrosine with approximately 100-200 mg of dry potassium
bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder
IS obtained.

o Place a portion of the mixture into a pellet-forming die.

o Press the die under high pressure (typically 8-10 tons) for several minutes to form a
transparent or translucent pellet.
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e |nstrument Parameters:

(¢]

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

[¢]

Scan Range: 4000-400 cm~1.

Resolution: 4 cm~1.

[¢]

Number of Scans: 16-32.

[e]

» Data Acquisition and Processing:
o Record a background spectrum of the empty sample compartment or a pure KBr pellet.

o Place the sample pellet in the spectrometer's sample holder and acquire the sample

spectrum.

o The instrument software will automatically ratio the sample spectrum against the
background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of Z-D-tyrosine.
Methodology (Electrospray lonization - ESI):
e Sample Preparation:

o Dissolve a small amount of Z-D-tyrosine (approximately 1 mg/mL) in a suitable solvent
such as methanol, acetonitrile, or a mixture with water.

o A small amount of formic acid or ammonium acetate may be added to promote ionization.
e Instrument Parameters:

o Mass Spectrometer: A mass spectrometer equipped with an electrospray ionization (ESI)
source (e.g., Q-TOF, Orbitrap).

o lonization Mode: Positive and/or negative ion mode.

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://www.benchchem.com/product/b15598380?utm_src=pdf-body
https://www.benchchem.com/product/b15598380?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15598380?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

[e]

Mass Range: m/z 50-500.

o

Capillary Voltage: 3-5 kV.

[¢]

Nebulizing Gas Flow: Adjusted to obtain a stable spray.

[e]

Drying Gas Temperature and Flow: Optimized for the specific instrument and solvent
system.

» Data Acquisition and Analysis:

[¢]

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 pL/min).
o Acquire the mass spectrum.

o lIdentify the molecular ion peak ([M+H]*, [M+Na]*, or [M-H]~) to confirm the molecular
weight.

o If using a tandem mass spectrometer (MS/MS), select the molecular ion and subject it to
collision-induced dissociation (CID) to obtain a fragmentation pattern, which can provide
further structural information.

Mandatory Visualizations
Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic
compound like Z-D-tyrosine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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